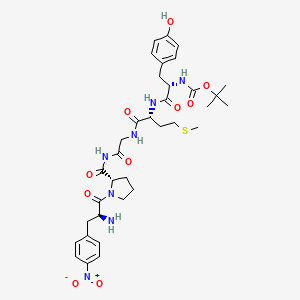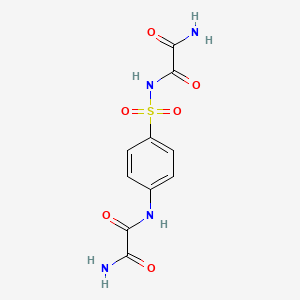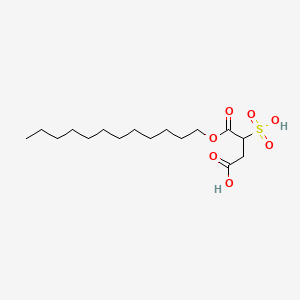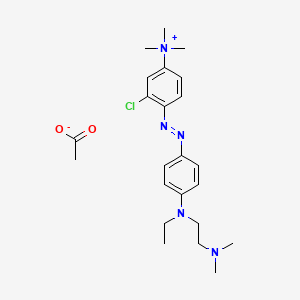
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate is a complex organic compound with a molecular formula of C21H31ClN5. This compound is known for its unique structure, which includes a chloro group, a dimethylaminoethyl group, and an azo linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate typically involves multiple steps. One common method includes the diazotization of 4-((2-(dimethylamino)ethyl)ethylamino)aniline followed by coupling with 3-chloro-4-nitroaniline. The resulting azo compound is then quaternized with trimethylamine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate involves its interaction with specific molecular targets. The azo linkage allows it to participate in electron transfer reactions, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-(Dimethylamino)ethyl)ethylamino)aniline
- 3-Chloro-4-nitroaniline
- N,N,N-Trimethylanilinium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
Propiedades
Número CAS |
97862-01-6 |
|---|---|
Fórmula molecular |
C23H34ClN5O2 |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C21H31ClN5.C2H4O2/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;1-2(3)4/h8-13,16H,7,14-15H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
UOIFNQILCYKXMV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


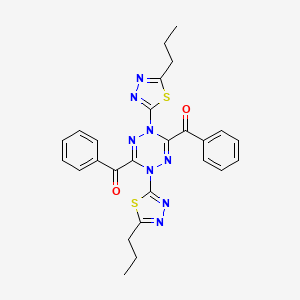
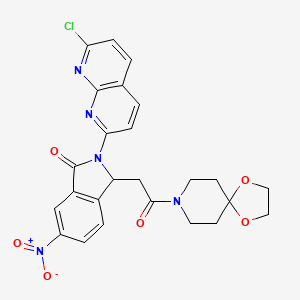
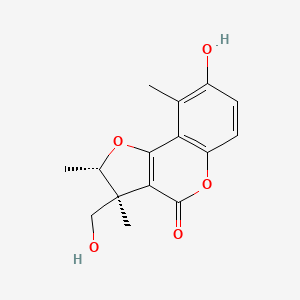


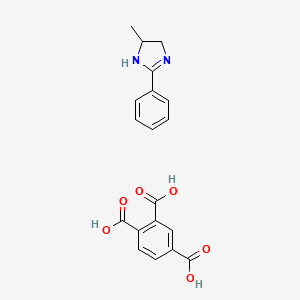

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

